N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine
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Overview
Description
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine typically involves the reaction of 4-thiazolylmethylamine with N-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as chloroform or dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-Methyl-N-(4-thiazolylmethyl)-4-piperidinamine is unique due to its specific combination of a thiazole ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
933737-41-8 |
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Molecular Formula |
C10H17N3S |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-methyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-13(6-9-7-14-8-12-9)10-2-4-11-5-3-10/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
IKYYWZZYQTYGSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC=N1)C2CCNCC2 |
Origin of Product |
United States |
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